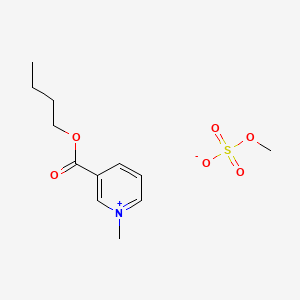
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are characterized by the presence of a positively charged nitrogen atom within the pyridine ring. Pyridinium salts are widely used in various fields due to their unique chemical properties, including their ability to act as catalysts, ionic liquids, and intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the alkylation of pyridine with alkyl halides. For Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate, the synthesis can be achieved through the reaction of 3-(butoxycarbonyl)-1-methylpyridine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The key steps include the preparation of the pyridine derivative, followed by its alkylation with the appropriate alkylating agent. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridines.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in green chemistry applications.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying biological redox reactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and as a phase transfer catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or other biomolecules, leading to inhibition or activation of biological pathways. In catalytic applications, it acts as an electrophile, facilitating various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- N-methylpyridinium iodide
- N-butylpyridinium sulfate
Uniqueness
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is unique due to its butoxycarbonyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
Eigenschaften
CAS-Nummer |
68867-59-4 |
|---|---|
Molekularformel |
C11H16NO2.CH3O4S C12H19NO6S |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
butyl 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate |
InChI |
InChI=1S/C11H16NO2.CH4O4S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-5-6(2,3)4/h5-7,9H,3-4,8H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
PQXZEJDABLZLMP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=O)C1=C[N+](=CC=C1)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


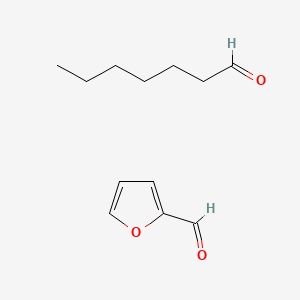
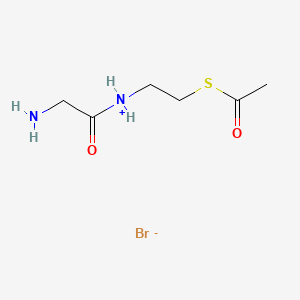
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
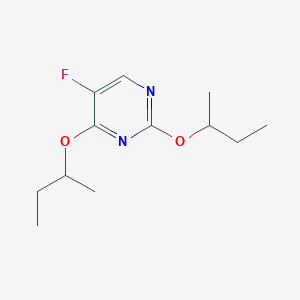
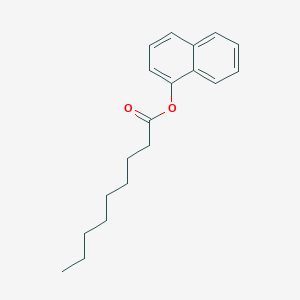
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
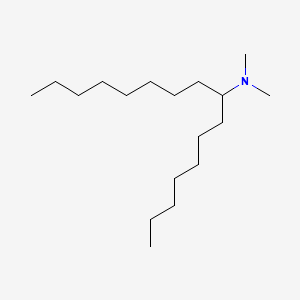
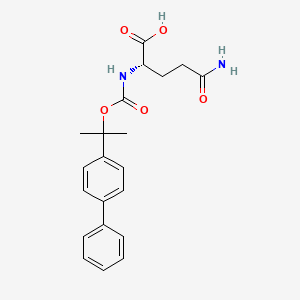
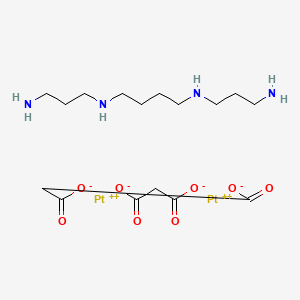
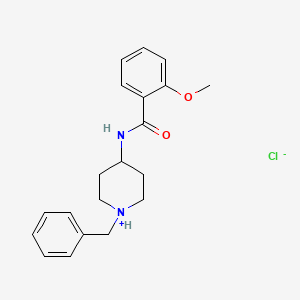
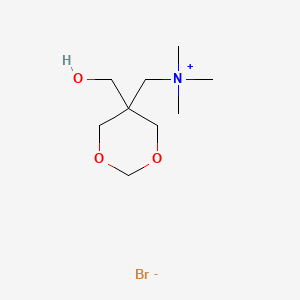
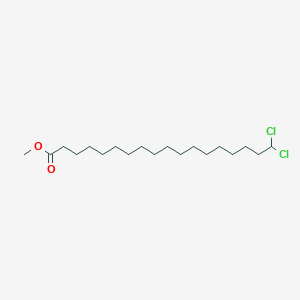
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
